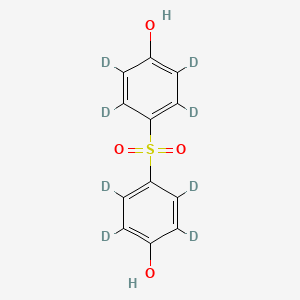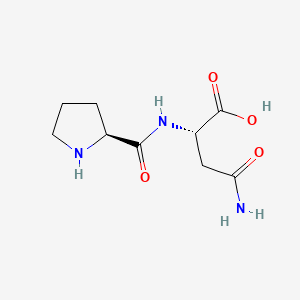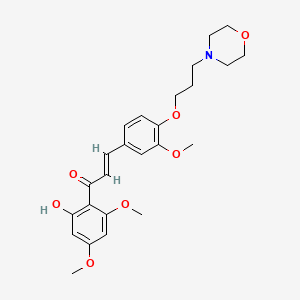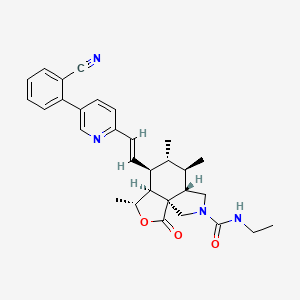
WRN inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WRN inhibitor 4 is a compound designed to inhibit the Werner (WRN) helicase, an enzyme crucial for maintaining genome stability. WRN helicase is involved in DNA repair processes, and its inhibition has shown potential in targeting cancers with microsatellite instability (MSI), which are often resistant to conventional therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
WRN inhibitor 4 is synthesized through a series of chemical reactions involving N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. The synthetic route typically involves the condensation of an arylamine with a trifluoromethyl-quinazoline precursor under specific reaction conditions . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
WRN inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are crucial in the synthesis of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Stannous chloride dihydrate is often used as a reducing agent.
Substitution: Nucleophilic reagents such as sodium methoxide are used under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of N-aryl-2-trifluoromethyl-quinazoline-4-amine, which are further processed to yield this compound .
Applications De Recherche Scientifique
WRN inhibitor 4 has several scientific research applications:
Mécanisme D'action
WRN inhibitor 4 exerts its effects by binding to the WRN helicase, inhibiting its helicase and exonuclease activities. This inhibition leads to the accumulation of DNA damage in MSI-high cancer cells, ultimately causing cell death . The compound targets specific molecular pathways involved in DNA repair, making it a promising candidate for synthetic lethal strategies in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
VVD-133214: A covalent inhibitor that targets the pre-DNA-bound state of WRN.
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: A series of compounds with similar structures and mechanisms of action.
Uniqueness
WRN inhibitor 4 is unique due to its specific binding affinity and selectivity for WRN helicase. Its ability to induce DNA damage selectively in MSI-high cancer cells sets it apart from other inhibitors . Additionally, its synthetic route and reaction conditions have been optimized for higher yield and purity, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C16H14N2O5S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-phenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h1-8,11,19H,9H2,(H,17,20)(H,18,21)/t11-/m1/s1 |
Clé InChI |
HFIIQCVNTGZNPC-LLVKDONJSA-N |
SMILES isomérique |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3)O |
SMILES canonique |
C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


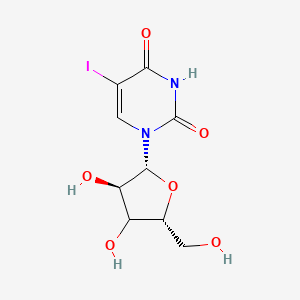
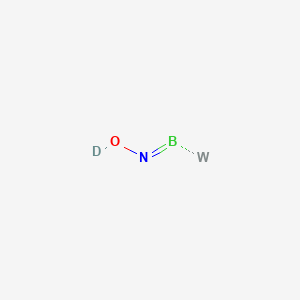
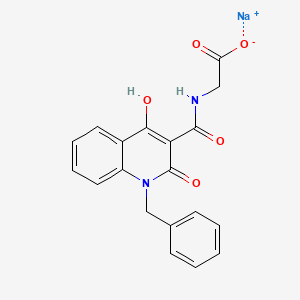

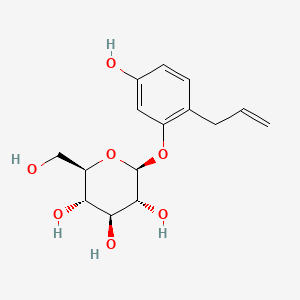
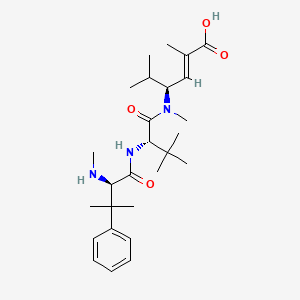

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

